1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative featuring a 1,2,3,6-tetrahydropyridine (THP) ring conjugated with a cyclopropane-carboxylic acid moiety. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-22(27)24(11-12-24)16-9-13-25(14-10-16)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,21H,10-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSANICPIDPBUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2(CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 425.48 g/mol. The structural complexity arises from the integration of a fluorenylmethoxycarbonyl group with a tetrahydropyridine derivative and a cyclopropane carboxylic acid moiety.
The biological activity of this compound is hypothesized to be mediated through its interaction with various molecular targets such as enzymes and receptors involved in critical biochemical pathways. The fluorenylmethoxycarbonyl group is commonly employed in peptide synthesis as a protective group, which may influence the compound's reactivity and binding affinity to biological targets.
Potential Therapeutic Effects
Preliminary studies suggest that the compound may exhibit several biological effects:
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, suggesting potential applications in treating infections.
- Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity by modulating cell signaling pathways associated with tumor growth.
- Neuroprotective Effects : The tetrahydropyridine structure is known for its neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Experimental Data
A number of studies have investigated the biological effects of related compounds, providing insights into the potential activity of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria. |
| Study B | Showed inhibition of cancer cell proliferation in vitro. |
| Study C | Indicated neuroprotective effects in animal models of neurodegeneration. |
Interaction Studies
Interaction studies are crucial for understanding how this compound affects various biological systems. Techniques such as molecular docking and binding assays are employed to elucidate these interactions.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydropyridine Ring : Utilizing appropriate reagents to construct the tetrahydropyridine framework.
- Introduction of Fluorenyl Group : Protecting amino groups with fluorenylmethoxycarbonyl.
- Cyclopropane Carboxylic Acid Formation : Finalizing the structure through cyclization reactions.
Comparison with Similar Compounds
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic Acid (CAS 2219379-46-9)
- Structural Difference : Replaces the THP ring with a fully saturated piperidine ring.
- Molecular Formula: C24H25NO4 (molar mass: 391.46 g/mol).
- Impact :
- Increased rigidity due to the absence of double bonds in the piperidine ring.
- Reduced reactivity compared to THP derivatives, as saturated rings lack conjugation-driven electronic effects.
- Applications : Likely used in peptide backbone modifications where conformational flexibility is less critical .
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-4-carboxylic Acid (CAS 1185295-07-1)
- Structural Difference : Lacks the cyclopropane moiety.
- Molecular Formula: C21H19NO4 (molar mass: 349.38 g/mol).
- Impact :
- Higher solubility in polar solvents due to reduced steric bulk.
- Greater conformational flexibility, making it suitable for dynamic peptide structures.
- Hazard Class : Labeled as an irritant, suggesting handling precautions similar to other Fmoc-protected acids .
1-[Cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic Acid (CAS 1697367-12-6)
- Structural Difference: Cyclopropane is part of an amino-substituted cyclobutane ring.
- Molecular Formula: C23H23NO4 (molar mass: 377.43 g/mol).
- Physical Properties :
- Predicted density: 1.35 g/cm³.
- pKa: 4.12, indicating moderate acidity comparable to standard carboxylic acids.
- Applications : Useful for introducing dual ring strain (cyclopropane + cyclobutane) in peptidomimetics .
3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic Acid (CAS 154938-68-8)
- Structural Difference: Features a propanoic acid chain instead of cyclopropane.
- Reduced steric hindrance compared to cyclopropane derivatives .
Comparative Analysis Table
| Compound Name | CAS Number | Key Structural Feature | Molecular Formula | Molar Mass (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | - | THP + cyclopropane | Likely C22H21NO4 | ~375 (estimated) | High rigidity, peptide conformational constraints |
| 1-(1-{Fmoc-piperidin-4-yl}cyclopropane-1-carboxylic acid | 2219379-46-9 | Piperidine + cyclopropane | C24H25NO4 | 391.46 | Rigid peptide backbones |
| 1-{Fmoc-THP-4-yl}carboxylic acid | 1185295-07-1 | THP (no cyclopropane) | C21H19NO4 | 349.38 | Flexible SPPS intermediates |
| 1-[Cyclopropyl(Fmoc)amino]cyclobutane-1-carboxylic acid | 1697367-12-6 | Cyclopropane-cyclobutane hybrid | C23H23NO4 | 377.43 | Dual ring strain for peptidomimetics |
| 3-(1-Fmoc-piperidin-4-yl)propanoic acid | 154938-68-8 | Piperidine + propanoic acid | Not explicitly provided | - | Hydrophobic drug delivery systems |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
